![molecular formula C23H29N3O5S B11931667 1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B11931667.png)
1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BC-1382 is a potent inhibitor of the ubiquitin E3 ligase HECTD2. It specifically disrupts the interaction between HECTD2 and PIAS1 with an IC50 of approximately 5 nM . This compound has demonstrated significant anti-inflammatory activity and is primarily used for scientific research purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BC-1382 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for BC-1382 are not widely documented. The compound is typically produced in research laboratories and supplied by chemical vendors for scientific research .
Análisis De Reacciones Químicas
Types of Reactions
BC-1382 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the reactions involving BC-1382 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products
Aplicaciones Científicas De Investigación
BC-1382 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the ubiquitin-proteasome system and protein degradation pathways
Biology: Investigated for its role in modulating inflammatory responses and cellular signaling pathways
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer
Industry: Utilized in the development of new drugs and therapeutic agents targeting the ubiquitin-proteasome system
Mecanismo De Acción
BC-1382 exerts its effects by inhibiting the ubiquitin E3 ligase HECTD2. This inhibition disrupts the interaction between HECTD2 and PIAS1, leading to increased stability of PIAS1 protein and attenuation of inflammatory responses . The compound also reduces the severity of cytokine-driven lung inflammation by targeting HECTD2 .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbinol: A naturally occurring compound that inhibits NF-κB and IκBα kinase activation.
Nutlin-3: An MDM2 antagonist that inhibits the MDM2-p53 interaction and activates p53.
NSC232003: A potent inhibitor of UHRF1 that disrupts DNA methylation.
Uniqueness of BC-1382
BC-1382 is unique in its specific inhibition of the HECTD2/PIAS1 interaction, which distinguishes it from other compounds targeting different components of the ubiquitin-proteasome system .
Propiedades
Fórmula molecular |
C23H29N3O5S |
|---|---|
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29N3O5S/c1-17(22(27)24-16-19-8-6-7-11-21(19)31-2)25-23(28)18-12-14-26(15-13-18)32(29,30)20-9-4-3-5-10-20/h3-11,17-18H,12-16H2,1-2H3,(H,24,27)(H,25,28)/t17-/m1/s1 |
Clave InChI |
RCWXKFCEGKXUIN-QGZVFWFLSA-N |
SMILES isomérico |
C[C@H](C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propylpurin-2-yl)amino]butan-1-ol](/img/structure/B11931594.png)
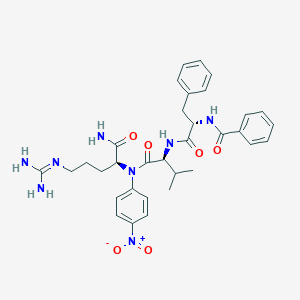
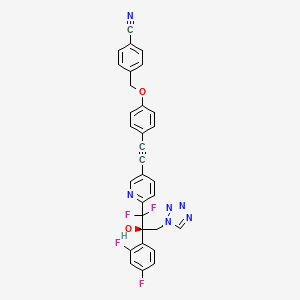
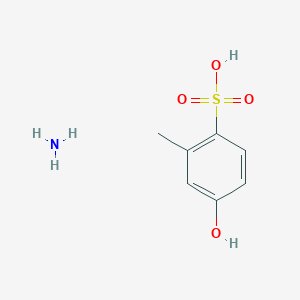
![N-[(1R)-1-[4-[3-(difluoromethyl)-2-methoxypyridin-4-yl]cyclohexyl]propyl]-6-methoxypyridine-3-carboxamide](/img/structure/B11931624.png)
![2-[9-Oxo-9-(3-pentyloctoxy)nonyl]dodecyl 1-methylpiperidine-4-carboxylate](/img/structure/B11931633.png)
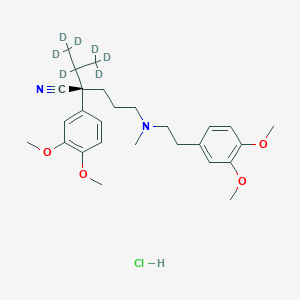
![1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea](/img/structure/B11931648.png)
![3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol](/img/structure/B11931660.png)
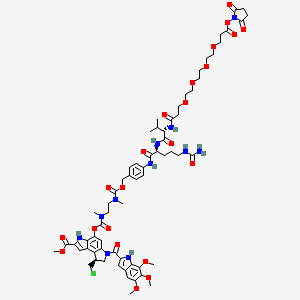


![1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B11931686.png)
